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molecular formula C12H10O3 B8451172 5-Naphthol-2-acetic acid

5-Naphthol-2-acetic acid

Cat. No. B8451172
M. Wt: 202.21 g/mol
InChI Key: FIBICICXPCMTRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06319930B1

Procedure details

In a 250 ml round-bottomed flask, dissolve 2-(7-methoxynaphth-1-yl)acetic acid in acetic acid. Add hydrobromic acid and reflux the reaction mixture for 4 hours. Remove the acetic acid and hydrobromic acid by evaporation under reduced pressure. Take up the solid in water and suction it off. Wash the precipitate with petroleum ether and recrystallise it from toluene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br.C[O:3][C:4]1[CH:13]=[C:12]2[C:7]([CH:8]=[CH:9][CH:10]=[C:11]2[CH2:14][C:15]([OH:17])=[O:16])=[CH:6][CH:5]=1>C(O)(=O)C>[OH:3][C:4]1[CH:13]=[C:12]2[C:7]([CH:8]=[CH:9][CH:10]=[C:11]2[CH2:14][C:15]([OH:17])=[O:16])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C2C=CC=C(C2=C1)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Remove the acetic acid and hydrobromic acid
CUSTOM
Type
CUSTOM
Details
by evaporation under reduced pressure
WASH
Type
WASH
Details
Wash the precipitate with petroleum ether
CUSTOM
Type
CUSTOM
Details
recrystallise it from toluene

Outcomes

Product
Name
Type
Smiles
OC1=CC=C2C=CC=C(C2=C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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